3-(4-methanesulfonamidophenyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-(4-methanesulfonamidophenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a methanesulfonamide group and a carboxylic acid group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methanesulfonamidophenyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions.
Introduction of the methanesulfonamide group:
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the pyrazole derivative with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(4-methanesulfonamidophenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols are commonly used.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
3-(4-methanesulfonamidophenyl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methanesulfonamidophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonamide group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, while the pyrazole ring can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target proteins and lead to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-methanesulfonamidophenyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the pyrazole ring.
4-(4-methanesulfonamidophenyl)-1H-pyrazole-3-carboxylic acid: Another positional isomer with the carboxylic acid group at the 3-position.
3-(4-methanesulfonamidophenyl)-1H-pyrazole-4-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.
Uniqueness
3-(4-methanesulfonamidophenyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both the methanesulfonamide and carboxylic acid groups provides multiple sites for interaction with biological targets, making it a versatile compound for various applications.
Properties
CAS No. |
2703778-94-1 |
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Molecular Formula |
C11H11N3O4S |
Molecular Weight |
281.3 |
Purity |
95 |
Origin of Product |
United States |
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